molecular formula C6H5ClO4 B1205005 (2-Chloro-5-oxo-2,5-dihydro-2-furyl)acetic acid

(2-Chloro-5-oxo-2,5-dihydro-2-furyl)acetic acid

Cat. No. B1205005
M. Wt: 176.55 g/mol
InChI Key: WGZZDRVKIXVYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-chloro-5-oxo-2,5-dihydro-2-furyl)acetic acid is an organochlorine compound and a 5-oxo-2-furylacetic acid. It is a conjugate acid of a (2-chloro-5-oxo-2,5-dihydro-2-furyl)acetate.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Oxadiazoles : The compound has been utilized in the synthesis of oxadiazoles, where its derivatives are used in cyclocondensation reactions. This showcases its utility in creating novel chemical structures (Kudelko & Jasiak, 2013).
  • Formation Pathway Studies : It has been employed in research to understand formation pathways of certain red compounds during the Maillard reaction, providing insights into complex chemical processes (Hofmann, 1998).
  • Analytical Reagent Usage : This compound is used as an analytical reagent for the determination of molybdenum, demonstrating its utility in analytical chemistry (Dass & Mehta, 1993).

Biochemical Applications

  • Biological Activity Analysis : It has been involved in the study of neo-clerodane diterpenoids, substances of interest due to their biological activities, such as insect antifeedant properties (Hundal & Martínez-Ripoll, 1996).
  • Involvement in Medicinal Chemistry : Its derivatives have been synthesized and evaluated for hypolipidemic activities, showing its potential applications in the development of therapeutic agents (Moriya et al., 1988).

Material Science and Environmental Applications

  • Electrochemical Studies : The compound and its derivatives have been used in electrochemical studies, such as in the study of electrochemical reductions at mercury cathodes, which could have implications in materials science and environmental chemistry (Urove & Peters, 1994).

properties

Product Name

(2-Chloro-5-oxo-2,5-dihydro-2-furyl)acetic acid

Molecular Formula

C6H5ClO4

Molecular Weight

176.55 g/mol

IUPAC Name

2-(2-chloro-5-oxofuran-2-yl)acetic acid

InChI

InChI=1S/C6H5ClO4/c7-6(3-4(8)9)2-1-5(10)11-6/h1-2H,3H2,(H,8,9)

InChI Key

WGZZDRVKIXVYEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(OC1=O)(CC(=O)O)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Chloro-5-oxo-2,5-dihydro-2-furyl)acetic acid
Reactant of Route 2
(2-Chloro-5-oxo-2,5-dihydro-2-furyl)acetic acid
Reactant of Route 3
(2-Chloro-5-oxo-2,5-dihydro-2-furyl)acetic acid
Reactant of Route 4
Reactant of Route 4
(2-Chloro-5-oxo-2,5-dihydro-2-furyl)acetic acid
Reactant of Route 5
(2-Chloro-5-oxo-2,5-dihydro-2-furyl)acetic acid
Reactant of Route 6
(2-Chloro-5-oxo-2,5-dihydro-2-furyl)acetic acid

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